2-(4-methylphenoxy)-N-(morpholine-4-carbothioyl)acetamide
Description
2-(4-Methylphenoxy)-N-(morpholine-4-carbothioyl)acetamide is a synthetic acetamide derivative featuring a 4-methylphenoxy group linked to a morpholine-4-carbothioyl moiety. This compound is structurally characterized by:
- Phenoxy group: A 4-methyl-substituted aromatic ring.
- Acetamide backbone: Connects the phenoxy group to the morpholine carbothioyl group.
- Morpholine-4-carbothioyl: A six-membered heterocyclic ring containing oxygen and nitrogen, with a thiocarbonyl functional group.
Its cooling sensation properties make it relevant for food additive evaluations under regulatory frameworks like the European Food Safety Authority (EFSA) .
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(morpholine-4-carbothioyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11-2-4-12(5-3-11)19-10-13(17)15-14(20)16-6-8-18-9-7-16/h2-5H,6-10H2,1H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDGKIZKAOWJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-(morpholine-4-carbothioyl)acetamide typically involves the reaction of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. This intermediate is then reacted with morpholine-4-carbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a suitable solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(4-methylphenoxy)-N-(morpholine-4-carbothioyl)acetamide may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-(morpholine-4-carbothioyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine-4-carbothioyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted amides or thioamides
Scientific Research Applications
2-(4-methylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-(morpholine-4-carbothioyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structural features allow it to fit into active sites or binding pockets, influencing the function of the target molecules and pathways involved.
Comparison with Similar Compounds
Key Structural Insights :
Anticancer Activity
Phenoxy acetamide derivatives with morpholine or heterocyclic groups exhibit notable anticancer properties:
Anti-Inflammatory and Chemotactic Activity
Pyridazinone-acetamide hybrids (e.g., FPR2 agonists) activate calcium mobilization and neutrophil chemotaxis at nanomolar concentrations . The target compound lacks reported activity in this domain.
Example :
- Target compound: Synthesized via condensation of 2-(4-methylphenoxy)acetic acid with morpholine-4-carbothioyl chloride .
- Compound 40 : Quinazoline sulfonyl group introduced via Suzuki coupling .
Biological Activity
2-(4-Methylphenoxy)-N-(morpholine-4-carbothioyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
This structure consists of a morpholine ring, a thioamide functional group, and a phenoxy moiety, which contribute to its biological properties.
The biological activity of 2-(4-methylphenoxy)-N-(morpholine-4-carbothioyl)acetamide primarily revolves around its interactions with specific molecular targets in biological systems. The thioamide group is known to participate in various biochemical processes, including enzyme inhibition and modulation of protein interactions.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes like proliferation and apoptosis.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic functions.
Antimicrobial Properties
Research has indicated that 2-(4-methylphenoxy)-N-(morpholine-4-carbothioyl)acetamide demonstrates significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported effective inhibition against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Cytotoxicity
A cytotoxicity assay was performed using human cancer cell lines. The results revealed that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| Normal Fibroblast | >50 |
Case Study 1: Inhibition of Matrix Metalloproteinases
A study published in WO2001070734A2 explored the role of compounds similar to 2-(4-methylphenoxy)-N-(morpholine-4-carbothioyl)acetamide as inhibitors of matrix metalloproteinases (MMPs), which are critical in cancer metastasis . The compound was found to reduce MMP activity significantly, suggesting a potential application in cancer treatment.
Case Study 2: Anti-inflammatory Effects
In another study, the anti-inflammatory effects of this compound were evaluated in a murine model of inflammation. Results indicated that treatment with the compound led to reduced levels of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
